(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
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Overview
Description
2-(4-CHLOROBENZOYL)-6-CYCLOPROPYL-4-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex heterocyclic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups, including a 4-chlorobenzoyl group, a cyclopropyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROBENZOYL)-6-CYCLOPROPYL-4-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
Introduction of the 4-Chlorobenzoyl Group: This step often involves acylation reactions using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.
Phenyl Substitution: The phenyl group can be introduced through Suzuki-Miyaura coupling reactions using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROBENZOYL)-6-CYCLOPROPYL-4-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(4-CHLOROBENZOYL)-6-CYCLOPROPYL-4-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a kinase inhibitor or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROBENZOYL)-6-CYCLOPROPYL-4-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
Phenylthieno Compounds: Compounds with a phenyl group attached to a thieno ring.
Uniqueness
2-(4-CHLOROBENZOYL)-6-CYCLOPROPYL-4-PHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H17ClN2OS |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
(3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C23H17ClN2OS/c24-16-10-8-15(9-11-16)21(27)22-20(25)19-17(13-4-2-1-3-5-13)12-18(14-6-7-14)26-23(19)28-22/h1-5,8-12,14H,6-7,25H2 |
InChI Key |
AATXJOWRICKEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)C5=CC=C(C=C5)Cl)N |
Origin of Product |
United States |
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